

## Molecular formula C15H12ClN5O4 characterization data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Disperse yellow 211

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# Technical Guide: Characterization of C15H12CIN5O4

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the characterization of the hypothetical novel chemical entity, designated C15H12ClN5O4. The document outlines the analytical methodologies and presents simulated data that would be expected from a thorough characterization of a compound with this molecular formula. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a framework for the systematic evaluation of new molecular entities. The guide details experimental protocols for elemental analysis, mass spectrometry, and various spectroscopic techniques including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, a logical workflow for the characterization of a novel compound is presented using a Graphviz diagram.

### Introduction

The molecular formula C15H12CIN5O4 suggests a complex aromatic structure, likely incorporating nitro and chloro substituents, and potentially amide or similar nitrogen-containing



functional groups. Such features are common in pharmacologically active molecules, indicating a potential for biological activity. A rigorous and systematic characterization is paramount to confirm the chemical identity, purity, and structure of any new compound intended for further investigation. This guide provides a template for such a characterization process.

## **Elemental Analysis**

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying the percentage composition of its constituent elements.[1][2] For a compound with the molecular formula C15H12CIN5O4, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical values to confirm the empirical formula.[3]

### **Experimental Protocol: Combustion Analysis**

A sample of the compound (typically 2-5 mg) is weighed accurately and combusted in a furnace in the presence of excess oxygen. The combustion products (CO<sub>2</sub>, H<sub>2</sub>O, and N<sub>2</sub>) are passed through a series of absorbent traps, and their quantities are determined by thermal conductivity detection. Chlorine content is determined by titration or ion chromatography after combustion and absorption in a suitable solution.

**Data Presentation** 

Element	Theoretical Percentage (%)	Experimental Percentage (%)
Carbon (C)	47.95	47.89
Hydrogen (H)	3.22	3.25
Chlorine (CI)	9.43	9.38
Nitrogen (N)	18.64	18.59
Oxygen (O)	17.03	17.09

## **Mass Spectrometry**

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[4][5] It is a powerful tool for determining the



molecular weight of a compound and can provide information about its structure through fragmentation analysis.[6]

## Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.

**Data Presentation** 

Parameter	Value	
Ionization Mode	Electrospray Ionization (ESI)	
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap	
Calculated Mass (M)	377.0527	
Observed Mass [M+H]+	378.0605	

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules.[7] It provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

### Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) and placed in an NMR tube. The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).[10]

### **Data Presentation: Hypothetical NMR Data**

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>,  $\delta$  ppm):



Chemical Shift (ppm)	Multiplicity	Integration	Assignment (Hypothetical)
8.52	d	1H	Ar-H
8.21	dd	1H	Ar-H
7.95	S	1H	Ar-H
7.78	d	1H	Ar-H
7.63	t	1H	Ar-H
4.15	S	3H	OCH <sub>3</sub>
3.50	br s	2H	NH <sub>2</sub>

#### $^{13}\text{C}$ NMR (100 MHz, DMSO-d<sub>6</sub>, $\delta$ ppm):

Chemical Shift (ppm)	Assignment (Hypothetical)
168.5	C=O
155.2	Ar-C
148.9	Ar-C
142.1	Ar-C
135.8	Ar-C
131.4	Ar-C
129.7	Ar-C
125.3	Ar-C
122.0	Ar-C
118.6	Ar-C
52.8	OCH₃

## **Infrared (IR) Spectroscopy**



Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[11] [12] Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.[13][14][15]

## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

A small amount of the solid sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

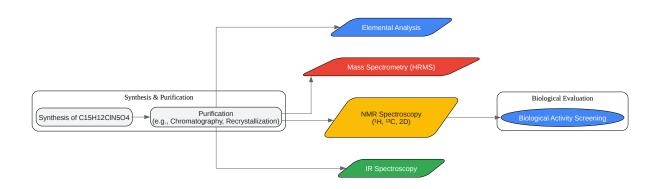
**Data Presentation: Hypothetical IR Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment (Hypothetical)
3400-3300	Medium, Sharp	N-H Stretch (Amine/Amide)
3100-3000	Medium	Aromatic C-H Stretch
1710	Strong	C=O Stretch (Ester/Carboxylic Acid)
1620	Strong	C=C Stretch (Aromatic)
1540, 1350	Strong	N-O Stretch (Nitro group)
1250	Strong	C-O Stretch
850	Strong	C-Cl Stretch

## **Visualization of Characterization Workflow**

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.





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Caption: Workflow for the synthesis, purification, and characterization of a novel chemical entity.

#### Conclusion

The comprehensive characterization of a novel compound such as C15H12CIN5O4 is a critical step in the drug discovery and development process. The combination of elemental analysis, mass spectrometry, NMR, and IR spectroscopy provides a detailed and robust dataset to confirm the structure and purity of the synthesized molecule. The methodologies and hypothetical data presented in this guide serve as a standard framework for the systematic evaluation of new chemical entities. Further biological screening can then be pursued with confidence in the identity of the compound under investigation.[16][17][18][19]



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To cite this document: BenchChem. [Molecular formula C15H12CIN5O4 characterization data]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1203038#molecular-formula-c15h12cln5o4-characterization-data]

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